molecular formula C7H8N2O3 B13899475 Methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate

Methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate

Cat. No.: B13899475
M. Wt: 168.15 g/mol
InChI Key: VXVDAORCXAZZGA-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-oxo-pentanoic acid with hydrazine hydrate, followed by esterification with methanol. The reaction conditions often include refluxing the mixture in the presence of a suitable catalyst to facilitate the cyclization and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrogens in the pyridazine ring can be reduced under specific conditions.

    Substitution: The methyl and hydroxyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium methoxide (NaOCH₃).

Major Products Formed

    Oxidation: Formation of 6-oxo-4-methyl-pyridazine-3-carboxylate.

    Reduction: Formation of 6-hydroxy-4-methyl-pyridazine derivatives.

    Substitution: Formation of various substituted pyridazine derivatives depending on the reagents used.

Scientific Research Applications

Methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate is a chemical compound with a molecular weight of approximately 168.15 g/mol. It features a pyridazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The compound is characterized by a hydroxyl group (-OH) at the 6th position, a methyl group (-CH₃) at the 4th position, and a carboxylate group (-COOCH₃) at the 3rd position. This arrangement contributes to its unique chemical properties and potential biological activities.

Potential Applications

This compound and its derivatives have applications in several areas.

Pharmaceutical Industry

  • Derivatives of this compound may serve as lead compounds in pharmaceutical research.
  • These compounds can be synthesized into derivatives or modified for various applications.
  • Pyridazine derivatives have demonstrated anticancer activity . For example, some compounds have shown potent in vitro and in vivo antitumor and anti-angiogenesis activities, while others efficiently inhibited cell proliferation in breast, colon, prostate, and liver human tumors .
  • Specific pyridazines can elicit cytotoxic activity towards human colon cancer cell lines or act as VEGFR-2 inhibitors .
  • Certain pyridazine derivatives can induce apoptosis in T-47D and MDA-MB-231 cancer cells by significantly increasing the cellular population in the G2/M phase and sub-G1 phase .

Cosmetics

  • Cosmetic polymers, including those synthetically derived, can be designed with thermal and chemo-sensitive properties .
  • These polymers can be used to prepare nanoparticles for delivering fragrances or cosmetically active nutrients, modifying their release profiles and enhancing their bioactivities on the skin .
  • The use of natural polymers in cosmetic formulations is particularly relevant due to their biocompatibility, safety, and eco-friendly nature, making them suitable for various applications in make-up, skin, and hair care .

Mechanism of Action

The mechanism of action of Methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with a similar structure but lacking the methyl and hydroxyl groups.

    Pyridazinone: A derivative with a carbonyl group instead of the hydroxyl group.

    Methyl 4,6-dihydroxy-pyridazine-3-carboxylate: A compound with hydroxyl groups at both the 4 and 6 positions.

Uniqueness

Methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and hydroxyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

Methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article provides an overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to the pyridazine family of compounds, which are known for their diverse biological activities. The structural formula can be represented as follows:

C8H9N3O3C_8H_9N_3O_3

This compound features a pyridazine ring with hydroxyl and carboxylate functional groups that may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the potential of pyridazine derivatives, including this compound, in anticancer applications. A significant focus has been placed on their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines. For example, it has shown promising results against breast cancer cell lines such as T-47D and MDA-MB-231. The mechanism of action appears to involve cell cycle arrest and apoptosis induction.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
T-47D20.1Apoptosis induction
MDA-MB-23143.8Cell cycle arrest (G2/M phase)
SKOV-3Not reportedTBD

The compound's ability to alter cell cycle progression was evidenced by a notable increase in the sub-G1 phase population, indicating apoptosis. Specifically, treatment with this compound resulted in a significant rise in Annexin V-positive apoptotic cells in both early and late phases.

The mechanism through which this compound exerts its anticancer effects involves several pathways:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest, leading to the accumulation of cells at this checkpoint.
  • Apoptosis Induction : Flow cytometric analysis revealed increased Annexin V positivity, indicating enhanced apoptotic rates post-treatment.
  • Target Enzyme Inhibition : In silico studies have suggested that CDK2 could be a potential target for this compound, with binding interactions explored at the CDK2 binding site.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of various pyridazine derivatives, including this compound. These studies often utilize a combination of in vitro assays and computational modeling to assess efficacy and mechanism.

Study Highlights

  • Study on Anticancer Efficacy : A study reported that derivatives similar to this compound displayed significant cytotoxicity against multiple cancer types, including breast and ovarian cancers .
  • Mechanistic Insights : Research indicated that these compounds could effectively inhibit CDK2 activity, leading to disrupted cell cycle progression .
  • Comparative Analysis : Comparative studies with other known anticancer agents showed that this compound had comparable or superior efficacy in certain contexts .

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing Methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate?

Answer:
The synthesis typically involves esterification/hydrolysis of pyridazine derivatives. For example, a two-step approach can be employed:

Suzuki Coupling : Introduce substituents via palladium-catalyzed cross-coupling reactions to form the pyridazine core.

Ester Hydrolysis : Use LiOH·H₂O under reflux in aqueous THF to hydrolyze ester groups to hydroxyl moieties, as demonstrated in analogous pyridazine syntheses .

Key Considerations:

  • Optimize reaction time and temperature to avoid over-hydrolysis.
  • Monitor intermediates via LC-MS or TLC to confirm step completion.

Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME, 80°C60–75
Ester HydrolysisLiOH·H₂O, THF/H₂O, 50°C, 12h50–60

Q. Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • X-ray Crystallography : Resolve molecular geometry using SHELXL (for refinement) and ORTEP-III (for visualization) to confirm substituent positions and hydrogen bonding patterns .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify methyl (δ ~2.5 ppm) and hydroxyl (δ ~10–12 ppm) groups.
    • ESI-MS : Verify molecular weight (e.g., [M+H]⁺ expected at m/z 199.08).

Note: For crystallographic analysis, ensure high-quality single crystals via slow evaporation in polar solvents (e.g., methanol/water mixtures) .

Q. Advanced: How can crystallographic data contradictions (e.g., disorder in substituents) be resolved?

Answer:
Disorder in methyl or hydroxyl groups can arise from dynamic motion in the crystal lattice. Mitigation strategies include:

  • Low-Temperature Data Collection : Reduce thermal motion (e.g., 100 K) to improve electron density maps .
  • Twinned Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals .
  • Hydrogen Bond Analysis : Apply graph-set analysis (as per Etter’s rules) to identify stabilizing interactions that constrain molecular conformation .

Example: In a related pyridazine derivative, disorder in the methyl group was resolved by refining two occupancy sites (0.7:0.3 ratio) and validating with Hirshfeld surface analysis .

Q. Advanced: How can hydrogen bonding networks influence the compound’s solid-state properties?

Answer:
The hydroxyl and carboxylate groups participate in intermolecular hydrogen bonds, dictating crystal packing and stability. Use graph-set notation (e.g., R₂²(8) motifs) to classify interactions:

  • O–H···O/N Bonds : Stabilize layered or helical packing.
  • C–H···π Interactions : Enhance lattice cohesion in aromatic systems .

Methodology:

  • Generate hydrogen bond tables using Mercury (CCDC) or PLATON.
  • Compare with similar pyridazine derivatives to identify trends (e.g., synthon predictability).

Table 2: Hydrogen Bond Parameters

Donor–AcceptorDistance (Å)Angle (°)Graph Set
O–H···O (carboxylate)2.65–2.75165–170R₂²(8)
C–H···O (methyl)3.10–3.20145–150S(6)

Q. Advanced: What computational approaches predict the compound’s reactivity or stability?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess tautomeric preferences (e.g., keto-enol equilibria).
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water/DMSO) to predict hydrolysis rates .

Case Study: For methyl pyridazine esters, MD simulations revealed a 20% increase in hydrolysis rate at pH > 10, aligning with experimental degradation studies .

Q. Advanced: How are ring puckering coordinates applied to analyze conformational flexibility?

Answer:
The Cremer-Pople puckering parameters (θ, φ) quantify out-of-plane deviations in the pyridazine ring. Steps include:

Calculate puckering amplitude (θ) and phase angle (φ) from crystallographic coordinates.

Compare with reference values for planar (θ = 0°) or boat-conformation rings (θ > 20°) .

Example: A study on 6-methylpyridazines found θ = 12.5°, indicating moderate puckering stabilized by intramolecular H-bonding .

Q. Safety & Compliance

  • Handling : Use PPE (gloves, goggles) and avoid inhalation/contact, as pyridazine derivatives may exhibit toxicity .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated containers .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

methyl 4-methyl-6-oxo-1H-pyridazine-3-carboxylate

InChI

InChI=1S/C7H8N2O3/c1-4-3-5(10)8-9-6(4)7(11)12-2/h3H,1-2H3,(H,8,10)

InChI Key

VXVDAORCXAZZGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NN=C1C(=O)OC

Origin of Product

United States

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